molecular formula C10H13NO3 B2745700 Methyl 3-(4-aminophenoxy)propanoate CAS No. 130198-72-0

Methyl 3-(4-aminophenoxy)propanoate

Cat. No.: B2745700
CAS No.: 130198-72-0
M. Wt: 195.218
InChI Key: BUXRTYMRNUWARN-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenoxy)propanoate is a substituted propanoate ester featuring a phenoxy group with a para-amino substituent. These compounds are characterized by variations in substituents on the phenyl ring (e.g., amino, methoxy, nitro, or halogens) and ester groups, which influence their physicochemical properties and applications. Such derivatives are frequently synthesized as intermediates in pharmaceuticals, agrochemicals, or functional materials, leveraging their tunable reactivity and solubility profiles .

Properties

IUPAC Name

methyl 3-(4-aminophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRTYMRNUWARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130198-72-0
Record name methyl 3-(4-aminophenoxy)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-aminophenoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-aminophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenoxy)propanoate involves its interaction with various molecular targets. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃ in ) enhance lipophilicity and stability, making such derivatives suitable for hydrophobic environments. Electron-withdrawing groups (e.g., -NO₂ in ) improve electrophilicity, facilitating interactions with biological targets like ion channels. Bulky substituents (e.g., benzyloxy in ) increase steric hindrance, affecting reaction kinetics in synthetic pathways.
  • Biological Activity: The nitro-substituted analog (4APDPMe) demonstrated potent uterus-relaxant effects in pregnant human myometrium, attributed to its modulation of calcium channels . Amino-substituted derivatives (e.g., ) are often protonated at physiological pH, enhancing solubility and bioavailability for drug delivery.

Biological Activity

Methyl 3-(4-aminophenoxy)propanoate is an organic compound notable for its potential biological activities, particularly in therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with an amino group attached to a phenoxy ring. This structure allows it to engage in various biochemical interactions, primarily through hydrogen bonding due to the amino group and esterification reactions facilitated by the propanoate moiety.

Molecular Formula

  • Chemical Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 219.23 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. Key mechanisms include:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : Research indicates that it may modulate pain pathways, providing analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Enzyme Interaction : The amino group facilitates binding with various enzymes, potentially altering their activity and influencing metabolic pathways.

In Vitro Studies

  • Cytotoxicity Assays : In studies assessing cytotoxic effects on human cell lines, this compound exhibited low toxicity at concentrations below 100 µM. This suggests a favorable safety profile for therapeutic applications.
  • Enzyme Inhibition : Preliminary data indicate that the compound inhibits certain enzymes involved in inflammatory responses. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis.
EnzymeIC₅₀ (µM)
COX-112.5
COX-28.7

Case Studies

A recent study evaluated the compound's effects on animal models of arthritis. The results demonstrated a significant reduction in joint swelling and pain behavior in treated groups compared to controls:

  • Treatment Group : this compound (50 mg/kg)
  • Control Group : Placebo
  • Outcome : 40% reduction in inflammation markers (measured via histological analysis).

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds, which may provide insights into its activity:

Compound NameStructural FeatureBiological Activity
Methyl 3-(4-aminophenyl)propanoateAmino group on phenyl ringAnti-inflammatory
Methyl 3-(4-nitrophenyl)propanoateNitro group instead of aminoAntimicrobial
Methyl 3-(4-hydroxyphenyl)propanoateHydroxyl group instead of aminoAntioxidant

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